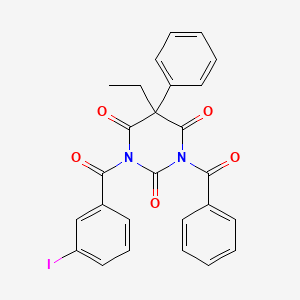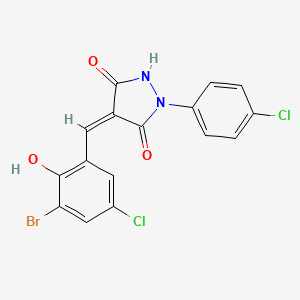
1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BIPET, is a pyrimidine derivative that has been extensively studied for its potential applications in various fields of science. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been reported to induce apoptosis, a programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to have various biochemical and physiological effects. In cancer cells, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to induce G2/M cell cycle arrest and inhibit cell proliferation. 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been reported to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. In bacterial cells, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to disrupt the bacterial cell membrane, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in various fields of science. However, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for lab experiments. It is highly sensitive to light and air, and its stability is affected by pH and temperature. Therefore, special care must be taken during the handling and storage of 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione.
Orientations Futures
There are several future directions for the study of 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. In medicinal chemistry, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based derivatives can be synthesized and tested for their anticancer and antibacterial properties. In material science, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based MOFs can be further studied for their gas storage and separation properties. In nanotechnology, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be used as a building block for the synthesis of more complex supramolecular structures. Moreover, the mechanism of action of 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be further investigated to understand its biochemical and physiological effects.
Méthodes De Synthèse
1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using different methods, including the condensation of ethyl acetoacetate, benzoyl chloride, and 3-iodobenzoyl chloride in the presence of triethylamine. Another method involves the reaction of ethyl acetoacetate, benzoyl chloride, and 3-iodobenzoic acid in the presence of sodium hydroxide. The synthesis of 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been achieved using a microwave-assisted method.
Applications De Recherche Scientifique
1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated for its potential applications in various fields of science, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its anticancer properties. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been investigated for its potential use as an antibacterial agent. In material science, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based MOFs have been studied for their gas storage and separation properties. In nanotechnology, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a building block for the synthesis of supramolecular structures.
Propriétés
IUPAC Name |
1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19IN2O5/c1-2-26(19-13-7-4-8-14-19)23(32)28(21(30)17-10-5-3-6-11-17)25(34)29(24(26)33)22(31)18-12-9-15-20(27)16-18/h3-16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJDIROGIKEJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)C(=O)C2=CC(=CC=C2)I)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19IN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5136291.png)
![methyl 4-(3-{(2-furylmethyl)[(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5136309.png)

![5-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136338.png)
![(4-ethoxyphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine](/img/structure/B5136342.png)
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(1H-indol-1-yl)-N-methylethanamine](/img/structure/B5136357.png)

![1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5136366.png)
![6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5136372.png)

![5-chloro-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-pyridinamine](/img/structure/B5136385.png)
